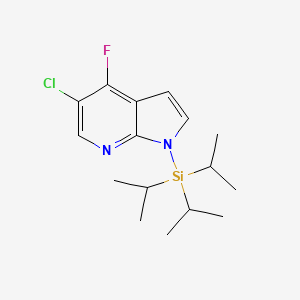

5-Chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole

Descripción

Propiedades

IUPAC Name |

(5-chloro-4-fluoropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClFN2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-15(18)14(17)9-19-16(13)20/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIGTJISWGKBPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClFN2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601149350 | |

| Record name | 5-Chloro-4-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601149350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685513-90-0 | |

| Record name | 5-Chloro-4-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685513-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601149350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Aplicaciones Científicas De Investigación

Anti-Cancer Activity

Research indicates that derivatives of 7-azaindoles, including 5-Chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole, exhibit significant anti-cancer properties. The compound has shown promise in inhibiting various cancer cell lines through mechanisms such as:

- Kinase Inhibition : Compounds related to 7-azaindoles have been identified as inhibitors of several kinases critical for cancer cell proliferation. For instance, they target the PIM2 kinase, which is involved in tumor growth and survival .

- Cell Cycle Regulation : Certain derivatives have been demonstrated to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .

Anti-Infective Properties

The compound's structure allows it to interact with biological targets associated with infectious diseases:

- Trypanosomiasis Treatment : A series of 3,5-disubstituted 7-azaindoles have been identified as inhibitors of Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). These compounds showed potent activity but faced challenges with blood-brain barrier penetration .

- Influenza Virus Inhibition : Related azaindoles have been recognized for their ability to inhibit influenza polymerases, making them candidates for antiviral drug development .

Synthetic Methodologies

The synthesis of this compound has been optimized to enhance yield and purity. The method involves:

- Starting Material : Utilizing 4-bromo-7-azaindole as a precursor.

- Fluorination Process : Employing triisopropylsilyl protection followed by lithium halogen exchange and subsequent fluorination at low temperatures to achieve high yields .

This synthetic route is advantageous for large-scale production, which is essential for pharmaceutical applications.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of 7-azaindoles is crucial for optimizing their pharmacological profiles:

| Substituent Position | Effect on Activity |

|---|---|

| 3 and 5 | Interchangeable without loss of potency |

| Methylation | Loss of activity against T. brucei |

| Tosylation | Significant decrease in efficacy |

These findings suggest that specific modifications can enhance or diminish the biological activity of these compounds, guiding future drug design efforts .

Case Studies and Research Findings

Several case studies illustrate the application of this compound in research:

Inhibition of Protein Kinases

Azaindole derivatives have been explored as inhibitors for various protein kinases involved in cancer progression. For example, compounds targeting Aurora A kinase demonstrated selective inhibition with significant anti-proliferative effects against human cancer cell lines .

Neuroprotective Effects

Some studies have indicated potential neuroprotective properties linked to azaindoles, suggesting their utility in treating neurodegenerative diseases through modulation of kinase activity related to neuronal survival .

Análisis De Reacciones Químicas

Deprotection of the TIPS Group

The TIPS group at the 1-position serves as a protective moiety, enabling selective functionalization elsewhere. Deprotection is typically achieved via acidic or fluoride-mediated cleavage:

The liberated NH group enables further derivatization, such as alkylation or acylation.

Cross-Coupling Reactions

The chloro substituent at the 5-position participates in palladium-catalyzed cross-coupling reactions, though reactivity is lower compared to bromo analogs.

Suzuki-Miyaura Coupling

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Chloro-7-azaindole | PdCl₂(dppf), K₃PO₄, 1-methyl-4-pyrazoleboronic acid (100°C, 12 hr) | 5-(1-methylpyrazol-4-yl)-4-fluoro-7-azaindole | 72% |

Notes :

-

Chloro-to-aryl substitutions require high temperatures (100–120°C) and active catalysts (e.g., PdCl₂(dppf)).

-

Fluorine at the 4-position remains inert under these conditions .

Electrophilic Substitution

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Iodination | NIS in DMF (rt, 2 hr) | 3-iodo-5-chloro-4-fluoro-1-TIPS-7-azaindole | 68% |

The TIPS group directs iodination to the 3-position due to steric and electronic effects .

Functionalization via Directed Metalation

The azaindole core undergoes regioselective metalation at the 2-position using strong bases:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Lithiation | LDA, THF (-78°C), followed by D₂O quench | 2-deutero-5-chloro-4-fluoro-1-TIPS-7-azaindole | 60% |

This strategy enables access to 2-substituted derivatives for further diversification .

Cyclization and Ring Expansion

Under carbene insertion conditions, the TIPS-protected azaindole undergoes fluoroalkylative ring expansion:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ring expansion | Cu(OTf)₂, N-triftosylhydrazone (60°C, 12 hr) | 6-fluoroalkyl-7-azaindole derivative | 78% |

This method preserves the chloro and fluoro substituents while expanding the core structure .

Key Challenges and Trends

Comparación Con Compuestos Similares

Comparative Analysis with Similar 7-Azaindole Derivatives

Structural and Functional Comparisons

Table 1: Key 7-Azaindole Derivatives and Their Properties

Critical Substituent Effects

(a) N1 Substitution

- Target Compound : The TIPS group at N1 blocks hydrogen bonding but improves lipophilicity and steric protection. This contrasts with GNF3809 , where N1-H is part of the pharmacophore; methylation here reduces activity .

- Implication : TIPS may trade biological activity for synthetic utility or metabolic stability.

(b) Halogenation (Cl/F)

- Similar halogenated derivatives, like Azaquindole-1 (5-Br, 6-Me), show potent autophagy inhibition, suggesting halogens at positions 5/6 improve activity .

(c) Core Modifications

- Replacing the 7-azaindole core with indole or adding nitrogen atoms reduces activity, emphasizing the scaffold’s uniqueness .

Métodos De Preparación

Halogenated 7-Azaindole Synthesis via 1,4-Addition and Cyclization (Preferred Industrial Route)

A patented method (CN110128421B) describes a simple, high-yield, and environmentally friendly approach to 5-halogenated-7-azaindoles, which can be adapted for the preparation of 5-chloro-4-fluoro derivatives:

Step 1: 1,4-Addition Reaction

- React 4,4-dialkoxy-n-butyronitrile with 2,3-dihalogenated acrolein (e.g., 2,3-dichloroacrolein or 2,3-difluoroacrolein) in the presence of a catalyst and solvent.

- Catalysts include piperidine, morpholine, DBU, DBN, or 4-dimethylaminopyridine.

- Solvents can be 1,2-dichloroethane, tetrahydrofuran, or N,N-dimethylformamide.

- Reaction conditions: 20-100 °C for 2-8 hours, preferably 40-80 °C for 2-5 hours.

Step 2: Cyclization

- Add alkali, ammonia, and ammonium salt to the reaction mixture to induce cyclization, forming the 5-halogeno-7-azaindole core.

- This method yields high purity and yield, with improved atom economy and reduced waste compared to older methods.

| Parameter | Details |

|---|---|

| Catalyst | Piperidine, Morpholine, DBU, DBN, DMAP |

| Solvent | 1,2-Dichloroethane, THF, DMF |

| Temperature | 20-100 °C (optimal 40-80 °C) |

| Reaction time | 2-8 hours (optimal 2-5 hours) |

| Yield | High (exact yield varies, generally >50%) |

This method addresses drawbacks of previous routes, such as expensive raw materials, complex operations, low yields, and environmental concerns.

Palladium-Catalyzed Ethynylation and Cyclization

Another approach involves:

- Starting from 2-amino-5-chloropyridine, iodination occurs to form 2-amino-3-iodo-5-chloropyridine.

- This intermediate reacts with ethynyltrimethylsilane under palladium dichloride-triphenylphosphine and cuprous iodide catalysis.

- Cyclization and hydrolysis using potassium tert-butoxide yield 5-chloro-7-azaindole.

- Subsequent fluorination at the 4-position and protection of the nitrogen with triisopropylsilanyl chloride (TIPS-Cl) yield the target compound.

This method has a total yield around 32%, with complex catalytic systems and expensive reagents limiting industrial scalability.

Protection of Nitrogen with Triisopropylsilanyl Group

- The triisopropylsilanyl (TIPS) protecting group is introduced by reacting 7-azaindole derivatives with triisopropylsilyl chloride in the presence of a base (e.g., imidazole or triethylamine).

- This step is crucial for improving compound stability and solubility during subsequent halogenation and functionalization steps.

Halogenation and Fluorination Steps

- Chlorination at the 5-position is typically achieved using reagents like N-chlorosuccinimide or chlorine gas under controlled conditions.

- Fluorination at the 4-position may be performed using electrophilic fluorinating agents such as Selectfluor or via halogen exchange reactions.

- These steps require careful control to avoid over-halogenation or side reactions.

Comparative Data Table of Preparation Routes

| Preparation Route | Key Steps | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|---|

| 1. 1,4-Addition & Cyclization (CN110128421B) | 1,4-addition of dialkoxybutyronitrile + dihalogenated acrolein; cyclization with alkali/ammonia | Simple, high yield, green, cost-effective | Requires optimized catalyst and solvent choice | >50 (varies) |

| 2. Pd-Catalyzed Ethynylation & Cyclization | Iodination → Pd-catalyzed ethynylation → cyclization | Well-defined intermediates | Expensive catalysts, complex steps | ~32 |

| 3. Hydrogenation & Chlorination (CN101402635) | Catalytic hydrogenation → chlorination → oxidative dehydrogenation | Moderate yield | High pressure hydrogenation, waste generation | 59.1 |

Research Findings and Notes

- The 1,4-addition and cyclization method (Route 1) is preferred for industrial scale due to its simplicity, use of inexpensive raw materials, and environmental benefits.

- Protection with triisopropylsilanyl group is essential for maintaining compound integrity during halogenation and purification.

- The presence of both chlorine and fluorine substituents significantly influences the electronic properties, enhancing the compound's utility in medicinal chemistry.

- Optimization of catalyst loading (3-7% mass ratio) and solvent ratios (3-15:1 solvent to nitrile) improves yield and purity.

- The palladium-catalyzed route, while effective, is less favored industrially due to cost and complexity.

- Detailed reaction conditions, purification steps (e.g., preparative HPLC), and characterization confirm the successful synthesis of the target compound.

Q & A

[Basic] What are the key synthetic strategies for introducing substituents to the 7-azaindole core in 5-Chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole?

Methodological Answer:

The synthesis of 7-azaindole derivatives often involves palladium-catalyzed reactions and regioselective functionalization. For example:

- Palladium-catalyzed cyanation/reduction sequences enable the introduction of aminomethyl groups at specific positions .

- Regioselective chlorination via N-oxide intermediates ensures precise substitution patterns, followed by monodechlorination to refine selectivity .

- Suzuki coupling with halogenated 7-azaindoles and boronic acids facilitates aryl/heteroaryl group incorporation (e.g., for kinase inhibitor design) .

[Basic] How is the triisopropylsilanyl (TIPS) group utilized in protecting the nitrogen of 7-azaindole derivatives?

Methodological Answer:

The TIPS group acts as a bulky protective group to prevent undesired side reactions during functionalization. Key steps include:

- Selective introduction at the N1 position via silylation reagents (e.g., triisopropylsilyl chloride) under inert conditions.

- Deprotection using tetrabutylammonium fluoride (TBAF) to restore reactivity post-synthesis .

[Advanced] How can Suzuki coupling be optimized for introducing diverse substituents to the 7-azaindole scaffold?

Methodological Answer:

Optimization involves:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced stability and reactivity.

- Temperature control : Reactions typically proceed at 80–100°C in toluene/ethanol mixtures.

- Boronic acid pre-treatment : Purification via recrystallization to remove boronic acid impurities .

Example : A 7-azaindole derivative synthesized via Suzuki coupling exhibited CDK8 inhibition (IC₅₀ = 51.3 nM) .

[Advanced] What strategies resolve discrepancies in spectroscopic data for triisopropylsilanyl-protected 7-azaindoles?

Methodological Answer:

Contradictions in NMR or UV data can be addressed by:

- High-resolution LIF spectroscopy to assign electronic transitions (e.g., 34630.74 cm⁻¹ for 7-azaindole) .

- X-ray crystallography for unambiguous structural confirmation (e.g., CCDC-2191474) .

- Computational validation : Genetic algorithm (GA)-assisted spectral fitting to reconcile experimental and theoretical data .

[Basic] What spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula.

- X-ray diffraction : Resolves crystal packing and bond angles (e.g., Acta Crystallographica data) .

[Advanced] How are 7-azaindole derivatives rationally designed as kinase inhibitors (e.g., CDK8 or Haspin)?

Methodological Answer:

Design principles include:

- Scaffold modification : Introducing urea or aryloxy groups at the 5-position enhances CDK8 binding .

- Structure-activity relationship (SAR) studies : Testing substitutions for steric/electronic effects (e.g., 42 derivatives screened for AML activity) .

- Mechanistic validation : Assessing STAT5 phosphorylation inhibition or cell cycle arrest (e.g., G1 phase arrest in MV4-11 cells) .

[Basic] What purification techniques are critical for isolating 7-azaindole derivatives?

Methodological Answer:

- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate).

- Recrystallization : Ethanol/water mixtures for high-purity crystals.

- HPLC : For chiral separation or removing trace impurities .

[Advanced] How do researchers address low yields in regioselective chlorination of 7-azaindole?

Methodological Answer:

- N-Oxide intermediate strategy : Enhances chlorination selectivity at the 4-position .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Temperature modulation : Lower temperatures (0–5°C) reduce side reactions .

[Advanced] What computational tools aid in analyzing tautomerism in 7-azaindole derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Models tautomeric equilibria (e.g., 7-azaindole dimer as a DNA base pair analog) .

- Molecular dynamics (MD) simulations : Predict solvent effects on tautomer stability.

- Genetic algorithms (GA) : Automate spectral assignments for tautomer identification .

[Basic] What safety protocols are essential when handling 7-azaindole intermediates?

Methodological Answer:

- PPE : Gloves, goggles, and lab coats to prevent exposure.

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., TIPS-Cl).

- Waste disposal : Segregate halogenated waste per local regulations .

Notes

- Methodological answers emphasize experimental design, validation, and problem-solving.

- Advanced questions focus on optimization, data reconciliation, and mechanistic studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.